molecular formula C11H21NO B13191667 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol

1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol

Katalognummer: B13191667
Molekulargewicht: 183.29 g/mol
InChI-Schlüssel: RHLJBFTWUOCMCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:

    Cyclopentanone: as the starting material.

    Formaldehyde: and as reagents.

    Reduction agents: such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the aminomethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation products: Cyclopentanone derivatives.

    Reduction products: Modified aminomethyl cyclopentane derivatives.

    Substitution products: Various substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may influence metabolic pathways, signal transduction, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanol: A simpler analog with only a hydroxyl group.

    Cyclopentylamine: Contains an aminomethyl group but lacks the hydroxyl group.

    Cyclopentanone: The oxidized form of cyclopentanol.

Uniqueness: 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopentane ring, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Eigenschaften

Molekularformel

C11H21NO

Molekulargewicht

183.29 g/mol

IUPAC-Name

1-[1-(aminomethyl)cyclopentyl]cyclopentan-1-ol

InChI

InChI=1S/C11H21NO/c12-9-10(5-1-2-6-10)11(13)7-3-4-8-11/h13H,1-9,12H2

InChI-Schlüssel

RHLJBFTWUOCMCZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CN)C2(CCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.